4-BroMo-a,a,a-trifluorotoluene-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

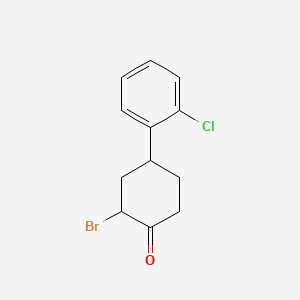

4-Bromo-α,α,α-trifluorotoluene-d4, also known as 4-Bromobenzotrifluoride or 1-Bromo-4-(trifluoromethyl)benzene, is an aryl fluorinated building block . It is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .

Synthesis Analysis

For small-scale laboratory preparations, 4-Bromo-α,α,α-trifluorotoluene-d4 is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis

The linear formula of 4-Bromo-α,α,α-trifluorotoluene-d4 is BrC6H4CF3 . The molecular weight is 225.01 .Chemical Reactions Analysis

4-Bromo-α,α,α-trifluorotoluene-d4 is synthesized from o-nitro-p-toluidine (Fast Red Base GL), via diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction .Physical And Chemical Properties Analysis

4-Bromo-α,α,α-trifluorotoluene-d4 is a liquid with a boiling point of 154-155 °C . The density is 1.494 g/mL at 25 °C .Scientific Research Applications

4-BroMo-a,a,a-trifluorotoluene-d4 has been used in a variety of scientific research applications. It has been used in organic synthesis experiments to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in analytical chemistry experiments to determine the structure and properties of compounds. In addition, it has been used in biochemistry experiments to investigate the mechanism of action of various enzymes and proteins.

Mechanism of Action

The trifluoromethyl group in these compounds is electron-withdrawing, which can influence the compound’s reactivity and the stability of the compounds it forms. The bromine atom is a good leaving group, which means it can be replaced by other groups in a chemical reaction, allowing for a variety of chemical transformations .

Environmental factors such as temperature and pH can influence the stability and reactivity of “4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4”. For example, higher temperatures can increase the rate of chemical reactions .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BroMo-a,a,a-trifluorotoluene-d4 in lab experiments is that it is relatively easy to synthesize and is relatively stable. It can also be used in a variety of experiments, making it a useful tool for scientists. However, it is important to note that it is a halogenated compound, so it can be toxic if not handled properly. In addition, the reaction yields a racemic mixture, so the desired enantiomer must be separated afterwards.

Future Directions

There are a number of potential future directions for research involving 4-BroMo-a,a,a-trifluorotoluene-d4. For example, further research could be conducted to investigate the biochemical and physiological effects of the compound. In addition, more research could be conducted to determine the mechanism of action of the compound and to develop new methods of synthesizing it. Finally, research could be conducted to develop new applications for the compound, such as in drug design and development.

Synthesis Methods

4-BroMo-a,a,a-trifluorotoluene-d4 can be synthesized by a variety of methods, including the reaction of bromotrifluoromethane with toluene in the presence of a Lewis acid. This reaction can be carried out at room temperature and is relatively simple. However, it is important to note that the reaction yields a racemic mixture of this compound and its enantiomer, so the desired enantiomer must be separated afterwards. Another method of synthesizing this compound involves the reaction of bromotrifluoromethane with an alkyl bromide in the presence of a Lewis acid. This reaction yields a single enantiomer of this compound, but it requires higher temperatures and longer reaction times.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Bromo-α,α,α-trifluorotoluene-d4 involves the bromination of α,α,α-trifluorotoluene-d4 with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "α,α,α-trifluorotoluene-d4", "Bromine", "Lewis acid catalyst" ], "Reaction": [ "Add α,α,α-trifluorotoluene-d4 to a reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Add bromine dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the organic layer with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure to obtain 4-Bromo-α,α,α-trifluorotoluene-d4" ] } | |

CAS RN |

1219799-09-3 |

Molecular Formula |

C7H4BrF3 |

Molecular Weight |

229.033 |

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |

InChI Key |

XLQSXGGDTHANLN-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1C(F)(F)F)Br |

synonyms |

4-BroMo-a,a,a-trifluorotoluene-d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

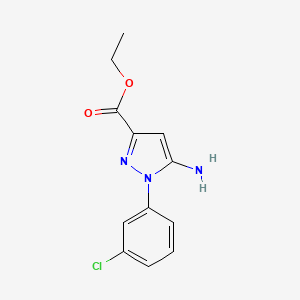

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)

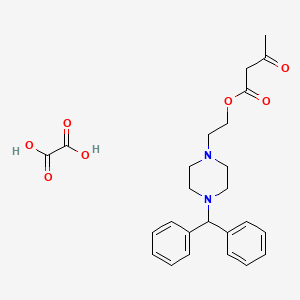

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)